molecular formula C10H12BrNO B1661198 Acetamide, N-[1-(3-bromophenyl)ethyl]- CAS No. 887254-64-0

Acetamide, N-[1-(3-bromophenyl)ethyl]-

Cat. No.: B1661198
CAS No.: 887254-64-0
M. Wt: 242.11
InChI Key: GHEDNSLOXLEUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[1-(3-bromophenyl)ethyl]- is an organic compound characterized by an acetamide group (-NHCOCH₃) attached to a 1-(3-bromophenyl)ethyl substituent. The bromine atom at the meta position of the phenyl ring and the ethyl spacer between the aromatic ring and the acetamide group define its structural uniqueness.

The molecular formula is C₁₀H₁₂BrNO, with a molecular weight of approximately 254.11 g/mol (calculated based on ). Its stereochemistry, if present (e.g., at the ethyl carbon), could influence biological interactions, as seen in related compounds like UCM924, a melatonin receptor ligand .

Properties

CAS No.

887254-64-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.11

IUPAC Name

N-[1-(3-bromophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,1-2H3,(H,12,13)

InChI Key

GHEDNSLOXLEUKX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) CAS Number
Acetamide, N-[1-(3-bromophenyl)ethyl]- 3-bromophenyl, ethyl spacer C₁₀H₁₂BrNO 254.11 Not explicitly provided
N-(3-Bromophenyl)acetamide Direct N-attachment to 3-bromophenyl C₈H₈BrNO 214.06 621-38-5
N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide 4-bromophenyl, chiral center C₁₀H₁₂BrNO 254.11 186296-23-1
UCM924 (N-{2-[(3-bromophenyl)(4-fluorophenyl)amino]ethyl}acetamide) 3-bromo-4-fluorophenyl, aminoethyl spacer C₁₆H₁₅BrFN₂O 365.21 Not provided
(R)-N-(1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide Brominated heterocyclic system C₁₅H₁₃BrN₂O 333.19 Not provided

Key Observations :

  • Spacer Groups: The ethyl spacer in the target compound vs. the aminoethyl group in UCM924 modifies flexibility and hydrogen-bonding capacity, critical for pharmacological activity .
  • Heterocyclic Systems : Bromination on a pyridoindole scaffold () introduces planar rigidity, contrasting with the flexible phenyl-ethyl-acetamide backbone .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility Ionization Energy (eV) LogP (Predicted)
N-(3-Bromophenyl)acetamide Not reported Low in water 8.6 ± 0.2 ~2.1
N-[1-(3-Bromophenyl)ethyl]acetamide Not reported Moderate in DMF Not reported ~2.8*
UCM924 Not reported High in DMSO Not reported ~3.5

*Predicted using analogous structures.

Key Observations :

  • Lipophilicity : The ethyl group in the target compound increases logP compared to N-(3-bromophenyl)acetamide, enhancing membrane permeability.
  • Ionization Energy : The 3-bromophenyl group in N-(3-bromophenyl)acetamide has an ionization energy of 8.6 eV, suggesting stability under physiological conditions .

Key Observations :

  • The 3-bromophenyl group in UCM924 is critical for MT2 receptor binding, implying that the target compound may share similar interactions .
  • Bromine’s electron-withdrawing effect enhances metabolic stability compared to nitro or methoxy substituents (e.g., N-(3-nitrophenyl)acetamide in ) .

Preparation Methods

Preparation of 1-(3-Bromophenyl)ethylamine

1-(3-Bromophenyl)ethylamine serves as the critical precursor. Its synthesis typically proceeds via a three-step sequence starting from 3-bromoacetophenone:

Step 1: Oxime Formation
3-Bromoacetophenone reacts with hydroxylamine hydrochloride in a methanol-water mixture to form 3-bromoacetophenone oxime.
$$
\text{3-Bromoacetophenone + NH₂OH·HCl → 3-Bromoacetophenone oxime}
$$
Conditions : 25°C, 1–2 hours, 85–90% yield.

Step 2: Reduction to Amine
The oxime undergoes sodium borohydride reduction in acetonitrile to yield 1-(3-bromophenyl)ethylamine.
$$
\text{3-Bromoacetophenone oxime + NaBH₄ → 1-(3-Bromophenyl)ethylamine}
$$
Conditions : 0°C to room temperature, 15–30 minutes, 70–75% yield.

Step 3: Purification
The crude amine is purified via column chromatography (DCM:MeOH, 9:1) or recrystallization from ethanol.

Acetylation Reaction

The amine is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine:
$$
\text{1-(3-Bromophenyl)ethylamine + (CH₃CO)₂O → Acetamide, N-[1-(3-bromophenyl)ethyl]-}
$$
Optimized Conditions :

  • Solvent : Dichloromethane or acetonitrile
  • Temperature : 80°C, 4–6 hours
  • Yield : 60–75%

Table 1: Acetylation Reaction Parameters

Parameter Value Source
Solvent Acetonitrile
Catalyst Bismuth trifluoromethanesulfonate
Reaction Time 4 hours
Yield 60%

Multi-Step Synthesis from 3-Bromoaniline

An alternative route begins with 3-bromoaniline, introducing the ethylacetamide moiety via Friedel-Crafts alkylation followed by acetylation.

Friedel-Crafts Alkylation

3-Bromoaniline reacts with ethylene in the presence of AlCl₃ to form 1-(3-bromophenyl)ethanol:
$$
\text{3-Bromoaniline + CH₂=CH₂ → 1-(3-Bromophenyl)ethanol}
$$
Challenges : Regioselectivity issues due to the directing effects of the -NH₂ group.

Oxidation to Ethylamine

The alcohol is oxidized to 1-(3-bromophenyl)ethylamine using PtO₂ or Ru-based catalysts:
$$
\text{1-(3-Bromophenyl)ethanol → 1-(3-Bromophenyl)ethylamine}
$$
Yield : 50–60% after purification.

Acetylation

Identical to Section 1.2, yielding the target acetamide.

Industrial-Scale Production Methods

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors and automated systems are employed to enhance efficiency.

Key Considerations :

  • Catalyst Recycling : Bismuth trifluoromethanesulfonate (Section 1.2) is reused for 3–5 cycles without significant activity loss.
  • Solvent Recovery : Acetonitrile and DCM are distilled and recycled, reducing waste.
  • Purity Standards : Final products are ≥98% pure, verified via HPLC and NMR.

Table 2: Industrial Production Metrics

Metric Value Source
Batch Size 50–100 kg
Cycle Time 8–12 hours
Energy Consumption 15–20 kWh/kg

Mechanistic Insights and Side Reactions

Acetylation Mechanism

The reaction proceeds via nucleophilic acyl substitution:

  • Protonation of acetic anhydride’s carbonyl oxygen.
  • Attack by the amine’s lone pair on the electrophilic carbonyl carbon.
  • Departure of acetate ion, forming the acetamide.

Common Side Reactions

  • Over-Acetylation : Mitigated by using a 1:1 molar ratio of amine to anhydride.
  • Bromine Displacement : Occurs above 100°C; avoided by maintaining temperatures ≤80°C.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Cost Scalability
Acetylation of Amine 60–75% Moderate High
Multi-Step Synthesis 50–60% High Moderate

Key Takeaways :

  • The acetylation route (Section 1) is superior for small-to-medium-scale production.
  • Industrial settings favor continuous flow systems (Section 3) for large batches.

Emerging Techniques and Research Frontiers

Recent advances focus on enzymatic acetylation and microwave-assisted synthesis:

  • Lipase-Catalyzed Acetylation : Achieves 80–85% yield under ambient conditions, reducing energy use.
  • Microwave Optimization : Cuts reaction time to 30 minutes with comparable yields.

Q & A

Basic: What synthetic pathways are recommended for N-[1-(3-bromophenyl)ethyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-(3-bromophenyl)ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes:

  • Catalysts: Use of coupling agents like EDCI/HOBt to enhance amide bond formation.
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) improve reactivity.
  • Purification: Column chromatography or recrystallization to achieve >95% purity .
    Yield improvements can be achieved by controlling stoichiometry (1.2:1 molar ratio of acetylating agent to amine) and reaction temperature (0–5°C to minimize side reactions) .

Basic: How does bromine substitution position (3- vs. 4-) on the phenyl ring affect reactivity and bioactivity?

Methodological Answer:
The bromine position alters electronic effects (inductive and resonance) and steric accessibility. For instance:

  • 3-Bromo substitution : Creates a meta-directing effect, reducing electrophilic substitution reactivity compared to para-substituted analogs.
  • Biological activity : The 3-bromo derivative may exhibit distinct binding to enzymes/receptors due to altered hydrophobic interactions or steric hindrance. Comparative studies show that 3-bromo analogs have lower IC₅₀ values in kinase inhibition assays than 4-bromo derivatives, suggesting positional sensitivity in target engagement .

Advanced: What integrated computational/experimental approaches elucidate binding mechanisms with biological targets?

Methodological Answer:

  • Computational :
    • Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses and affinity scores for targets like cyclooxygenase-2 (COX-2) .
    • Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Experimental validation :
    • Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kᵈ).
    • Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
      Discrepancies between computational and experimental data require re-evaluating force field parameters or solvation models.

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory studies) or endpoint measurements (ELISA vs. Western blot).
  • Solution : Standardize protocols (e.g., OECD guidelines) and use positive controls (e.g., indomethacin for COX inhibition).
  • Data analysis : Apply meta-analysis tools (RevMan, Comprehensive Meta-Analysis) to harmonize results across studies. Adjust for confounding factors like solvent effects (DMSO vs. ethanol) .

Basic: Which analytical techniques are optimal for characterizing purity and structure?

Methodological Answer:

  • Purity analysis :
    • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
    • Melting point determination (compare to literature values; deviation >2°C indicates impurities).
  • Structural confirmation :
    • Mass spectrometry (EI-MS) : Parent ion at m/z 257 [M+H]⁺ and fragmentation patterns (e.g., loss of Br⁻ at m/z 177) .
    • ¹H/¹³C NMR : Key signals include acetamide CH₃ (δ 2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to form inclusion complexes .
  • Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) via esterification of the acetamide moiety.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI <0.2) using emulsion-solvent evaporation .
    Validate solubility enhancements via shake-flask method (USP) and monitor stability under physiological pH (7.4).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.